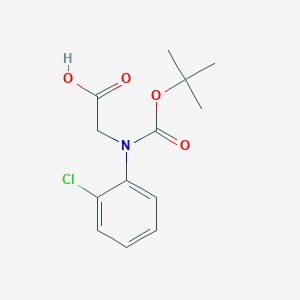

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid

CAS No.: 1245646-11-0

Cat. No.: VC18147820

Molecular Formula: C13H16ClNO4

Molecular Weight: 285.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245646-11-0 |

|---|---|

| Molecular Formula | C13H16ClNO4 |

| Molecular Weight | 285.72 g/mol |

| IUPAC Name | 2-[2-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |

| Standard InChI | InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,16,17) |

| Standard InChI Key | KOYBXBUFLHXAEI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[2-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid, reflects its three key components:

-

A glycine-derived acetic acid moiety ().

-

A Boc-protected amine group ().

The Boc group shields the amine during synthetic procedures, while the chlorine atom influences electronic and steric properties, affecting reaction pathways and crystal packing .

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1245646-11-0 | |

| Molecular Formula | ||

| Molecular Weight | 285.72 g/mol | |

| Density | 1.272 ± 0.06 g/cm³ | |

| Boiling Point | 431.5 ± 40.0 °C | |

| pKa | 3.26 ± 0.10 | |

| Refractive Index | 1.543 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (CDCl₃): Signals at δ 7.19–7.44 ppm (aromatic protons), δ 3.71–3.84 ppm (methylene group), and δ 1.33–1.47 ppm (tert-butyl group) .

-

¹³C NMR: Peaks at δ 169.90–171.16 ppm (carbonyl carbons), δ 155.39–155.63 ppm (Boc carbonyl), and δ 28.18–29.01 ppm (tert-butyl carbons) .

High-resolution mass spectrometry (HRMS) validates the molecular ion at 299.1002 ([M + Na]⁺) .

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis involves three stages:

-

Amino Protection: Glycine’s amine is protected using di-tert-butyl dicarbonate () under basic conditions.

-

Chlorophenyl Introduction: A Ullmann coupling or nucleophilic aromatic substitution installs the 2-chlorophenyl group.

-

Acid Activation: The carboxylic acid is activated for subsequent peptide coupling via mixed anhydrides or carbodiimides .

Example Protocol (adapted from Thieme Connect ):

-

React 2-(4-cyanophenyl)acetic acid (1.5 mmol) with tert-butyl hydroxycarbamate (1.5 mmol) using -dicyclohexylcarbodiimide (DCC) in dichloromethane.

-

Purify via silica gel chromatography (ethyl acetate/hexane = 1:5) to yield the Boc-protected intermediate (92%).

Catalytic Asymmetric Modifications

Recent advances employ iron-based catalysts like (R,R)-FeBIPF₂ for enantioselective transformations, achieving up to 98% enantiomeric excess (ee) in α-amino acid derivatives . These methods enable access to non-proteinogenic amino acids for drug discovery.

Applications in Pharmaceutical and Material Science

Peptide Synthesis

The Boc group’s orthogonality to Fmoc (fluorenylmethyloxycarbonyl) protection allows sequential deprotection in solid-phase peptide synthesis. For example, it facilitates the construction of chlorophenyl-containing peptides with enhanced membrane permeability .

Prodrug Development

The carboxylic acid moiety can be esterified to improve bioavailability. Preclinical studies highlight derivatives as prodrugs for neuraminidase inhibitors and kinase modulators .

Polymer Chemistry

Incorporating the compound into polyurethane backbones enhances thermal stability (T_{g} > 200 \, ^\circ\text{C}) and chlorine-mediated flame retardancy, as evidenced by thermogravimetric analysis (TGA) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume